molecular formula C16H24ClNO3S B15106687 [(4-Chloro-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine

[(4-Chloro-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine

Cat. No.: B15106687
M. Wt: 345.9 g/mol
InChI Key: KAKNTYUWDQXZGO-UHFFFAOYSA-N
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Description

[(4-Chloro-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine is a chemical compound with a complex structure that includes a sulfonyl group, a chloro-substituted phenyl ring, and a cyclohexylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine typically involves multiple steps, starting with the preparation of the 4-chloro-3-propoxyphenyl precursor. This precursor can be synthesized through a series of reactions, including halogenation and etherification. The sulfonylation step involves the introduction of the sulfonyl group using reagents such as chlorosulfonic acid or sulfonyl chlorides under controlled conditions. The final step involves the coupling of the sulfonylated intermediate with cyclohexylmethylamine, typically using a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

[(4-Chloro-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(4-Chloro-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The chloro-substituted phenyl ring and cyclohexylmethylamine moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

[(4-Chloro-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine can be compared with other sulfonyl-containing compounds, such as:

  • [(4-Chloro-3-propoxyphenyl)sulfonyl]morpholine
  • [(4-Chloro-3-propoxyphenyl)sulfonyl]piperidine

These compounds share similar structural features but differ in their amine moieties, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific combination of functional groups, which confer distinct properties and applications.

Properties

Molecular Formula

C16H24ClNO3S

Molecular Weight

345.9 g/mol

IUPAC Name

4-chloro-N-cyclohexyl-N-methyl-3-propoxybenzenesulfonamide

InChI

InChI=1S/C16H24ClNO3S/c1-3-11-21-16-12-14(9-10-15(16)17)22(19,20)18(2)13-7-5-4-6-8-13/h9-10,12-13H,3-8,11H2,1-2H3

InChI Key

KAKNTYUWDQXZGO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N(C)C2CCCCC2)Cl

Origin of Product

United States

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